molecular formula C8H5ClN6 B12811168 6-Chloro-3-methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazine CAS No. 81450-34-2

6-Chloro-3-methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazine

Cat. No.: B12811168
CAS No.: 81450-34-2
M. Wt: 220.62 g/mol
InChI Key: PVNJJNPAXYTAPB-UHFFFAOYSA-N
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Description

6-Chloro-3-methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-mercapto-1,2,4-triazole derivatives with dibenzoylacetylene in acetonitrile at room temperature . This one-pot metal-free protocol yields the desired compound in excellent yields (>90%).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of halogenated derivatives .

Scientific Research Applications

6-Chloro-3-methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 6-Chloro-3-methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing enzymatic activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

81450-34-2

Molecular Formula

C8H5ClN6

Molecular Weight

220.62 g/mol

IUPAC Name

8-chloro-5-methyl-3,4,6,7,10,13-hexazatricyclo[7.4.0.02,6]trideca-1(13),2,4,7,9,11-hexaene

InChI

InChI=1S/C8H5ClN6/c1-4-12-13-8-6-5(10-2-3-11-6)7(9)14-15(4)8/h2-3H,1H3

InChI Key

PVNJJNPAXYTAPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C3=NC=CN=C32)Cl

Origin of Product

United States

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